molecular formula C19H20N2O5 B3573252 3-METHYLBUTYL 4-(4-NITROBENZAMIDO)BENZOATE

3-METHYLBUTYL 4-(4-NITROBENZAMIDO)BENZOATE

Cat. No.: B3573252
M. Wt: 356.4 g/mol
InChI Key: OYITVKUNBBIHOF-UHFFFAOYSA-N
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Description

3-Methylbutyl 4-(4-nitrobenzamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzamido group attached to a benzoate moiety, with a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-(4-nitrobenzamido)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This is followed by the amidation reaction with 4-aminobenzoic acid to yield 4-(4-nitrobenzamido)benzoic acid. Finally, esterification with 3-methylbutanol produces the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-(4-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-Methylbutyl 4-(4-aminobenzamido)benzoate.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 4-(4-nitrobenzamido)benzoic acid and 3-methylbutanol.

Scientific Research Applications

3-Methylbutyl 4-(4-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-(4-nitrobenzamido)benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-nitrobenzamido)benzoate: Similar structure but with a methyl group instead of a 3-methylbutyl chain.

    Ethyl 4-(4-nitrobenzamido)benzoate: Similar structure but with an ethyl group instead of a 3-methylbutyl chain.

    Propyl 4-(4-nitrobenzamido)benzoate: Similar structure but with a propyl group instead of a 3-methylbutyl chain.

Uniqueness

3-Methylbutyl 4-(4-nitrobenzamido)benzoate is unique due to its specific ester group, which may confer distinct physical and chemical properties. The 3-methylbutyl chain can influence the compound’s solubility, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-methylbutyl 4-[(4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-13(2)11-12-26-19(23)15-3-7-16(8-4-15)20-18(22)14-5-9-17(10-6-14)21(24)25/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYITVKUNBBIHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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